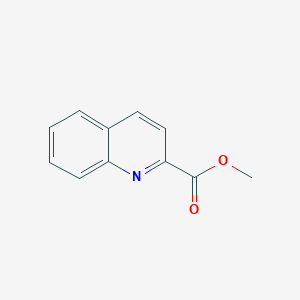
2-Metilquinolina-2-carboxilato
Descripción general
Descripción
Methyl quinoline-2-carboxylate (MQC) is an important intermediate in the synthesis of various organic compounds. It is a highly versatile compound with a wide range of applications in the pharmaceutical, agricultural and food industries. MQC has a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-bacterial, antiseptic, and anti-cancer activities. It is also used as an insecticide and herbicide.
Aplicaciones Científicas De Investigación
Química Medicinal
Las quinolinas, incluido el 2-Metilquinolina-2-carboxilato, se han convertido en compuestos importantes debido a su variedad de aplicaciones en química medicinal . Son un andamiaje vital para los candidatos a fármacos en el descubrimiento de fármacos y desempeñan un papel importante en el desarrollo de varios agentes terapéuticos .
Química Orgánica Sintética
En el campo de la química orgánica sintética, las quinolinas son esenciales debido a sus versátiles aplicaciones . Exhiben una reactividad química similar al sistema de anillos de benceno y piridina, ya que experimentan reacciones de sustitución nucleofílica y electrofílica .
Química Industrial
Las quinolinas también se utilizan en la química industrial . Las aplicaciones específicas en este campo pueden variar ampliamente, pero a menudo implican el uso de quinolinas como intermediarios en la síntesis de otros compuestos.
Procesos químicos verdes y sostenibles
Existe una creciente expectativa social de que los químicos produzcan procesos químicos más ecológicos y sostenibles . Las quinolinas, incluido el this compound, se pueden sintetizar utilizando métodos de reacción alternativos como la microondas, utilizando arcilla o algún otro catalizador que podría reciclarse y reutilizarse, la reacción en una sola etapa, las condiciones de reacción sin disolvente, utilizando líquidos iónicos, la síntesis promovida por ultrasonido y la síntesis fotocatalítica (radiación UV) <a aria-label="2: There is a growing societal expectation that chemists should produce greener and more sustainable chemical processes12" data-citationid
Mecanismo De Acción
Target of Action
Methyl quinoline-2-carboxylate, also known as Methyl 2-quinolinecarboxylate, primarily targets Mycobacterium tuberculosis . Mycobacterium tuberculosis is a pathogenic bacterial species in the family Mycobacteriaceae and the causative agent of most cases of tuberculosis.
Mode of Action
It has been reported that this compound inhibits the binding of mycobacterium tuberculosis . This suggests that it may interfere with the bacterium’s ability to adhere to host cells, thereby preventing infection.
Biochemical Pathways
Quinoline derivatives are known to have a wide range of biological activities and can interact with various biochemical pathways
Result of Action
The primary result of Methyl quinoline-2-carboxylate’s action is the inhibition of Mycobacterium tuberculosis binding . This can prevent the bacterium from establishing an infection, thereby potentially aiding in the treatment of tuberculosis.
Análisis Bioquímico
Biochemical Properties
Methyl quinoline-2-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamines. Methyl quinoline-2-carboxylate acts as a substrate for MAO, leading to the formation of quinoline derivatives . Additionally, it interacts with horseradish peroxidase (HRP), facilitating the biocatalytic synthesis of quinolines . These interactions highlight the compound’s significance in enzymatic reactions and its potential as a biochemical tool.
Cellular Effects
Methyl quinoline-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways, leading to altered gene expression patterns . This modulation can result in changes in cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, methyl quinoline-2-carboxylate has been shown to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of methyl quinoline-2-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, methyl quinoline-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of target genes, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl quinoline-2-carboxylate can vary over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that methyl quinoline-2-carboxylate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular functions, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of methyl quinoline-2-carboxylate can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, methyl quinoline-2-carboxylate can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining optimal dosages for therapeutic applications .
Metabolic Pathways
Methyl quinoline-2-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its conversion by monoamine oxidase (MAO) into quinoline derivatives . This conversion is crucial for the compound’s biochemical activity and its role in modulating cellular functions. Additionally, methyl quinoline-2-carboxylate can influence metabolic flux by interacting with other metabolic enzymes, leading to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
The transport and distribution of methyl quinoline-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, methyl quinoline-2-carboxylate can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These interactions are crucial for the compound’s biochemical activity and its effects on cellular functions.
Subcellular Localization
Methyl quinoline-2-carboxylate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for its interactions with specific biomolecules and its role in modulating cellular functions. For instance, methyl quinoline-2-carboxylate can interact with nuclear receptors and transcription factors, influencing gene expression and cellular processes .
Propiedades
IUPAC Name |
methyl quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILJSZLWPHTUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329609 | |
| Record name | methyl quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19575-07-6 | |
| Record name | methyl quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and structure of Methyl quinoline-2-carboxylate?
A1: Methyl quinoline-2-carboxylate has the molecular formula C11H9NO2. [] The molecule consists of a quinoline ring system with a carboxylate group (-COOCH3) attached at the 2-position of the ring. The structure is planar with a slight dihedral angle between the carboxylate group and the quinoline ring. []
Q2: Can you describe a method for synthesizing Methyl quinoline-2-carboxylate?
A2: One method for synthesizing Methyl quinoline-2-carboxylate involves a two-step process starting with Quinoline-2-carboxylic acid. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)



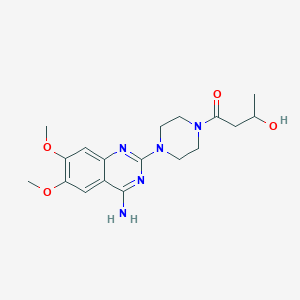
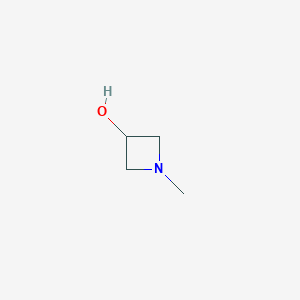


![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)
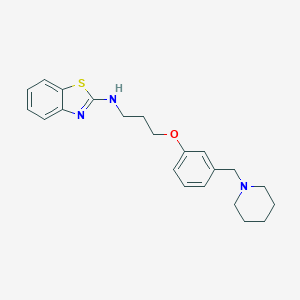
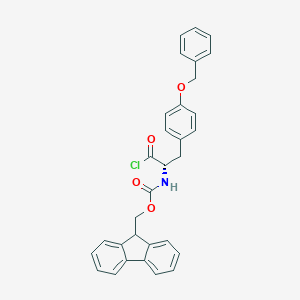

![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)